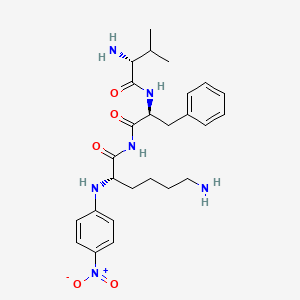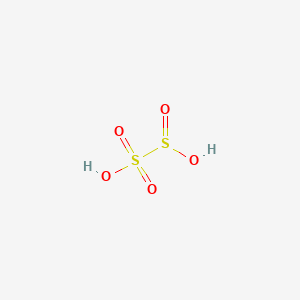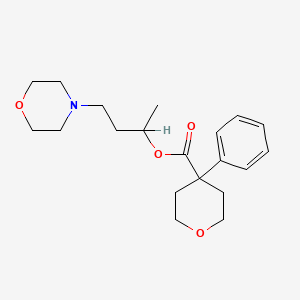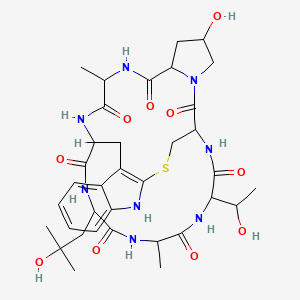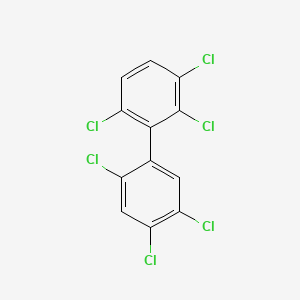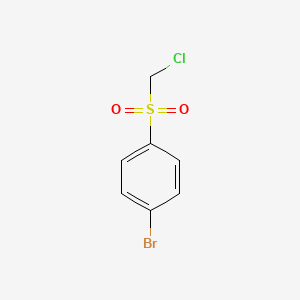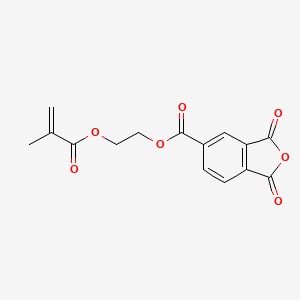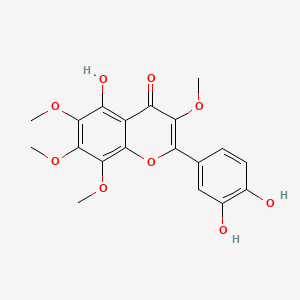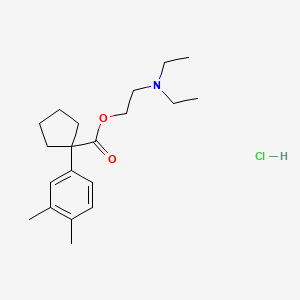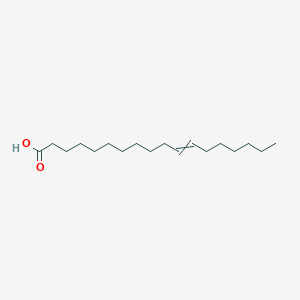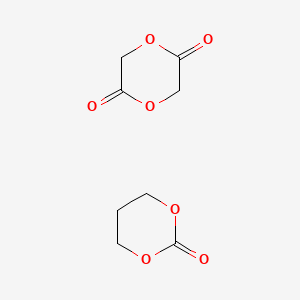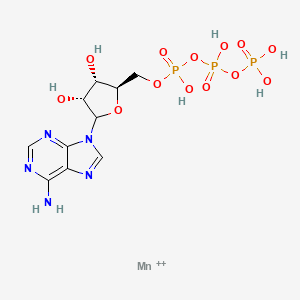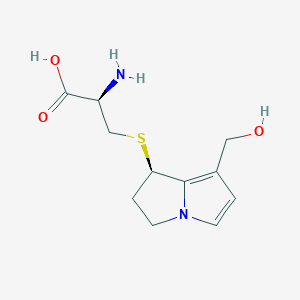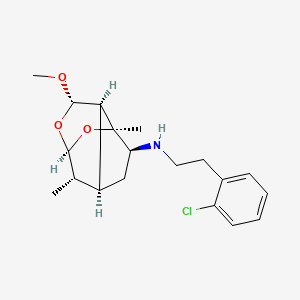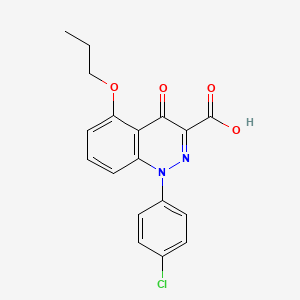
1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SC-1271 is a member of cinnolines.
Wissenschaftliche Forschungsanwendungen
Pollen Suppressant in Wheat
One application of a compound similar to 1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid is as a pollen suppressant in wheat. Specifically, SC-2053, which is closely related, has been studied for its metabolism in wheat plants and wheat callus cultures. It was found that the compound and its metabolites accumulate significantly in the plant, indicating its potential utility in hybrid wheat production (Cross et al., 1995).
Structural Analysis and Crystal Formation
The structure of cinoxacin, another compound similar to 1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid, has been examined in detail. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various fields including materials science and pharmaceuticals (Rosales et al., 1985).
Synthesis and Modification
Research has been conducted on the synthesis of various derivatives of cinnoline-based compounds. These studies often explore the synthesis of new structures, which can lead to the discovery of compounds with novel properties or potential applications in drug development and other areas (Zinchenko et al., 2009).
Antioxidant Activity
Investigations into the antioxidant activity of tricyclic compounds containing a tetrahydroquinoline moiety have been carried out. These studies explore the potential for such compounds to serve as antioxidants, which could have implications in medical research, particularly in the development of treatments for diseases caused by oxidative stress (Rudenko et al., 2014).
Metal Complex Formation
The formation of metal complexes with cinoxacin has been studied. These complexes can have various applications, including potential use in catalysis, material science, and as models for biological systems (Ruiz et al., 1999).
Eigenschaften
CAS-Nummer |
130561-18-1 |
|---|---|
Produktname |
1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid |
Molekularformel |
C18H15ClN2O4 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-10-25-14-5-3-4-13-15(14)17(22)16(18(23)24)20-21(13)12-8-6-11(19)7-9-12/h3-9H,2,10H2,1H3,(H,23,24) |
InChI-Schlüssel |
VFYQJNIDOUTUCX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Kanonische SMILES |
CCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



